

Schisanlignone C: A Potential Adjuvant to Standard Chemotherapy in Oncology

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Compound of Interest

Compound Name: Schisanlignone C

Cat. No.: B15595247

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A detailed comparison of the efficacy of **Schisanlignone C** in combination with a standard-of-care drug, cisplatin, for the treatment of breast and colon cancers.

This guide provides a comprehensive analysis of the preclinical efficacy of **Schisanlignone C**, a lignan derived from *Schisandra chinensis*, when used in conjunction with the standard chemotherapeutic agent, cisplatin. The data presented is intended for researchers, scientists, and drug development professionals interested in novel cancer therapeutic strategies.

Executive Summary

Preclinical studies demonstrate that **Schisanlignone C** (also known as Schisandrin C) exhibits significant antitumor activity and can enhance the efficacy of cisplatin in murine models of breast and colon cancer. The synergistic effect is attributed to the activation of the cGAS-STING signaling pathway, leading to an enhanced type I interferon (IFN) response and subsequent antitumor immunity. The combination therapy resulted in a greater reduction in tumor growth compared to cisplatin monotherapy, suggesting **Schisanlignone C**'s potential as a chemosensitizing agent.

Efficacy Comparison: Schisanlignone C and Cisplatin

The following tables summarize the quantitative data from a key preclinical study comparing the effects of **Schisanlignone C**, cisplatin, and their combination on tumor growth in mouse

models of colon and breast cancer.

Table 1: In Vivo Efficacy in MC38 Colon Cancer Model

Treatment Group	Mean Tumor Volume (mm ³) at Day 21	Mean Tumor Weight (g) at Day 21
Control (Vehicle)	~1500	~1.2
Schisanlignone C (30 mg/kg)	~900	~0.7
Cisplatin (2 mg/kg)	~800	~0.6
Schisanlignone C + Cisplatin	~300	~0.2

Data derived from in vivo studies in C57BL/6 mice bearing MC38 colon cancer xenografts.[1]

Table 2: In Vivo Efficacy in 4T1 Breast Cancer Model

Treatment Group	Mean Tumor Volume (mm ³) at Day 21
Control (Vehicle)	~1200
Schisanlignone C (30 mg/kg)	~700

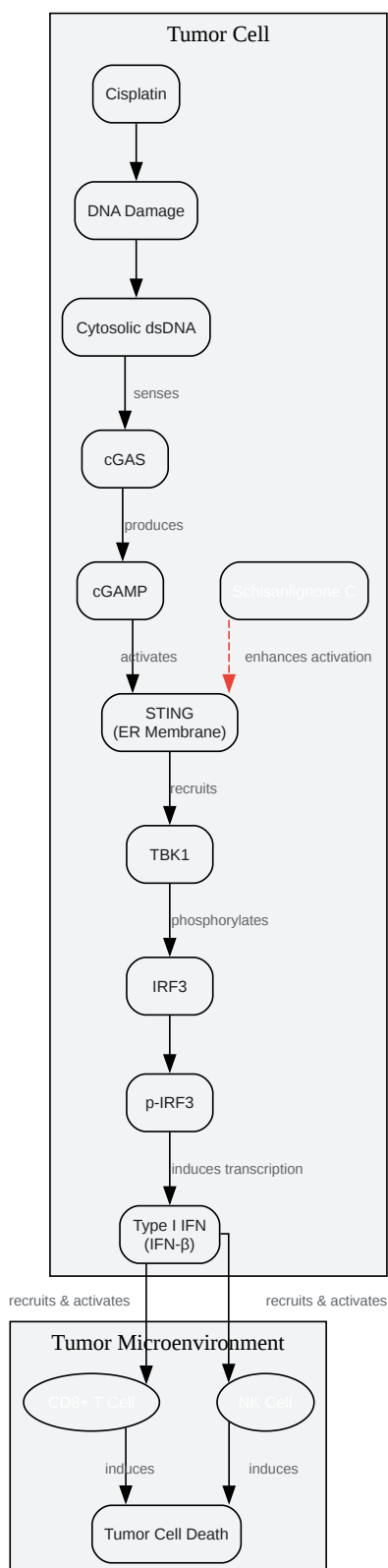
Data derived from in vivo studies in BALB/c mice bearing 4T1 breast cancer xenografts. A direct comparison with a combination therapy group including cisplatin was not explicitly quantified in the primary source for the 4T1 model, however, the study indicates

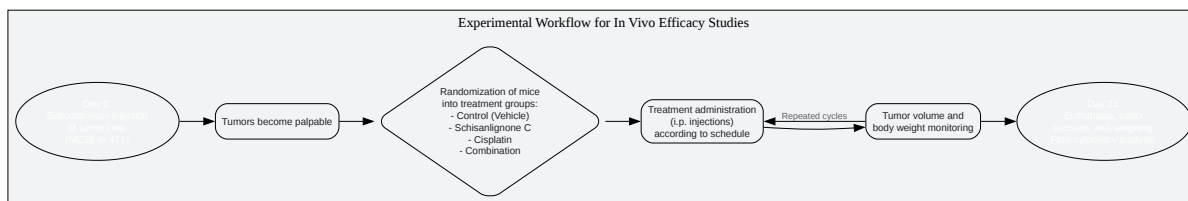
Schisanlignone C's ability to enhance cisplatin-induced type I IFN responses in 4T1 cells in vitro.[1]

Mechanism of Action: The cGAS-STING Pathway

Schisanlignone C's synergistic effect with cisplatin is mediated through the activation of the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA. Cisplatin-induced DNA damage in tumor cells leads to the release of DNA into the cytoplasm. **Schisanlignone C** enhances the subsequent activation of the cGAS-STING pathway, resulting in the production of type I interferons and other inflammatory cytokines. This, in turn, promotes the recruitment and activation of cytotoxic T lymphocytes (CD8+ T cells) and

natural killer (NK) cells within the tumor microenvironment, leading to a more robust antitumor immune response.^[1]





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References

- 1. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
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